Pentaisopropoxytantalum(V)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

Pentaisopropoxytantalum(V) is a solid organometallic compound. Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the search results. These properties can be determined through experimental methods or predicted using computational chemistry techniques .科学研究应用

Tantalum (V) isopropoxide, known by various names such as 2-Propanol, tantalum(5+) salt (9CI), Pentaisopropoxytantalum(V), and propan-2-olate;tantalum(5+), is a versatile compound with a wide range of applications in scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.

Sol-Gel Synthesis

Tantalum (V) isopropoxide is utilized in sol-gel processes for creating advanced materials. The compound acts as a precursor for the synthesis of tantalum oxide-based materials, which are integral in phosphoproteomics and glycoproteomics applications . These materials are used for the enrichment of peptides and glycans, enhancing mass spectrometry analysis performance.

Electronics

In the field of electronics, Tantalum (V) isopropoxide serves as a precursor for the deposition of tantalum oxide layers. These layers are crucial in the fabrication of capacitors and other electronic components due to their high dielectric constant and stability . The compound’s role in atomic layer deposition (ALD) is particularly significant for creating uniform and high-quality films essential for electronic devices .

Medicine

Tantalum (V) isopropoxide is instrumental in medical applications, particularly in the production of endosseous implantable devices. Its biocompatibility and ability to stimulate bone formation make it an excellent material for orthopedic and dental implants . The compound’s properties facilitate the development of devices that integrate well with human tissue, promoting better healing and recovery.

Energy Storage

The compound is also explored in the context of energy storage. It is used in the development of metal-organic frameworks (MOFs) and other materials that are being studied for their potential in next-generation energy storage devices . These applications leverage the unique properties of tantalum-based compounds to improve the efficiency and capacity of batteries and supercapacitors.

Catalysis

In catalysis, Tantalum (V) isopropoxide is a valuable catalyst or catalyst precursor for various chemical reactions. It is used to support the development of tantalum oxide catalysts, which are known for their effectiveness in methanol synthesis and other important industrial processes . The compound’s role in catalysis underscores its importance in enhancing reaction rates and selectivity.

Optics

Tantalum (V) isopropoxide finds significant use in the optics industry. It is a key material in the production of coatings for optical devices, serving as a high-refractive-index layer in anti-reflective coatings, optical waveguides, and electroluminescent devices . Its optical properties are leveraged to manipulate light more effectively in various applications.

Coatings

The compound is employed in the creation of protective coatings. These coatings are applied to various substrates to enhance their corrosion resistance, durability, and performance in harsh environments . The coatings are particularly useful in aerospace, automotive, and industrial applications where material longevity is critical.

Sensors

Lastly, Tantalum (V) isopropoxide is used in the fabrication of sensors. Its oxide forms, such as tantalum(V) oxide, are applied in pH sensor applications due to their stability and sensitivity . These sensors play a crucial role in environmental monitoring, healthcare, and industrial process control.

安全和危害

未来方向

While specific future directions for Pentaisopropoxytantalum(V) are not mentioned in the search results, organometallic compounds in general have a wide range of applications in areas such as catalysis, materials science, and medicine. Continued research in these areas could lead to new uses and improved methods for the synthesis and characterization of these compounds .

属性

IUPAC Name |

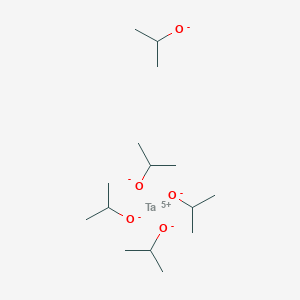

propan-2-olate;tantalum(5+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXLPZMNHQWSNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35O5Ta |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501834 |

Source

|

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16761-83-4 |

Source

|

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

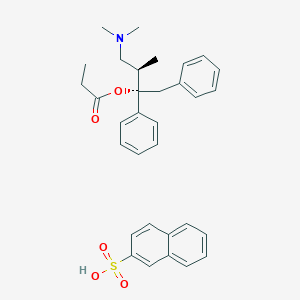

Q1: What happens when Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids?

A1: When Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids in a 1:1 molar ratio, it forms tetraisopropoxy tantalum(V) dialkyl dithiophosphates. [] These products are characterized as hydrolysable, yellow viscous liquids. They are soluble in common organic solvents and exist as monomers in freezing benzene. []

Q2: How is the structure of tetraisopropoxy tantalum(V) dialkyl dithiophosphate complexes determined?

A2: The structure of these complexes has been studied using various techniques. Molecular weight determination confirms their monomeric nature. [] Additionally, spectroscopic analyses, including Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and phosphorus-31 Nuclear Magnetic Resonance (31P NMR), provide insights into the bonding and arrangement of atoms within the molecule. [] These analyses suggest an octahedral structure for the complexes, with the dithiophosphate moieties acting as chelating bidentate ligands. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。